REACTION_CXSMILES
|
CC1(C)[N:7]([C:8]2[N:13]=[CH:12][C:11]([C:14]([CH3:21])([CH3:20])[C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=2)C(=O)C2C=CC=CC=2O1.[ClH:28]>>[ClH:28].[NH2:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:21])([CH3:20])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate
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Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C(N1C1=CC=C(C=N1)C(C(=O)OCC)(C)C)=O)C=CC=C2)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling to ambient temperature
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the residue washed exhaustively with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC=C(C=N1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |